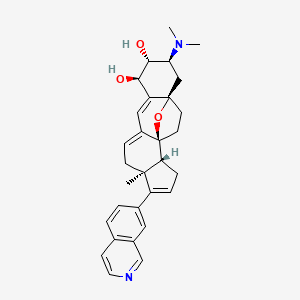

Didehydro-Cortistatin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H34N2O3 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1S,2R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-4,8,10-triene-12,13-diol |

InChI |

InChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1 |

InChI Key |

HSNLDXFFYGOHED-WMHCEBKNSA-N |

Isomeric SMILES |

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Canonical SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Synonyms |

didehydro-cortistatin A didehydrocortistatin A |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of Didehydro-Cortistatin A

An In-Depth Technical Guide to the Mechanism of Action of Didehydro-Cortistatin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) latency presents a formidable challenge to viral eradication, as integrated proviruses in resting memory CD4+ T cells remain impervious to conventional antiretroviral therapy (ART). The HIV transactivator of transcription (Tat) protein is a critical regulator of viral gene expression and a key factor in the reactivation of latent proviruses. This compound (dCA), a potent and specific inhibitor of Tat, has emerged as a promising therapeutic candidate for a "block-and-lock" strategy to achieve a functional cure for HIV. This guide provides a comprehensive technical overview of the molecular mechanism of action of dCA, detailing its direct interaction with Tat, the subsequent inhibition of transcriptional amplification, and the induction of a deep and durable state of latency. We further delineate the key experimental methodologies that have been instrumental in elucidating this mechanism and present the quantitative data that underscore the potential of dCA as a transformative agent in HIV therapy.

The Challenge of HIV Latency and the Role of Tat

Despite the success of ART in suppressing HIV-1 replication to undetectable levels, the virus persists in latent reservoirs, primarily in resting memory CD4+ T cells.[1] This latent reservoir is a long-lasting source of the virus that can be reactivated upon interruption of ART, representing a major obstacle to a cure.[2] The HIV-1 Tat protein is an early viral gene product that plays a pivotal role in the transition from latency to active viral production.[3] Tat functions by binding to the transactivation response (TAR) element, an RNA hairpin structure located at the 5' end of all viral transcripts.[4][5] This interaction recruits the positive transcription elongation factor b (P-TEFb) to the viral promoter, leading to the phosphorylation of RNA Polymerase II (RNAP II) and a dramatic increase in transcriptional elongation, thus creating a powerful positive feedback loop that amplifies viral gene expression.[4][5][6] Given its essential role and lack of cellular homologs, Tat has long been considered an attractive therapeutic target.[3][7]

This compound (dCA): A Potent Tat Inhibitor

This compound is a synthetic analog of the natural steroidal alkaloid Cortistatin A, originally isolated from the marine sponge Corticium simplex.[3][8][9] dCA has been identified as a highly potent and specific inhibitor of Tat-mediated HIV transcription, with a half-maximal effective concentration (EC50) in the nanomolar range.[4][6][10] Its unique mechanism of action positions it as a lead candidate for a novel "block-and-lock" therapeutic strategy, aimed at silencing the latent reservoir and preventing viral rebound.[6][7]

Molecular Mechanism of Action

The mechanism of action of dCA is multifaceted, initiating with direct binding to Tat and culminating in the epigenetic silencing of the HIV promoter.

Direct and Specific Binding to the HIV Tat Protein

The cornerstone of dCA's activity is its direct and high-affinity binding to the HIV-1 Tat protein.[11] This interaction has been characterized by several key features:

-

Binding Site: dCA specifically binds to the unstructured basic region of Tat, the same domain responsible for binding to TAR RNA.[4][6][8][10] Molecular modeling and structure-activity relationship studies have revealed that the cycloheptene ring and the precise positioning of the isoquinoline nitrogen of dCA are critical for this interaction.[4][12]

-

High Affinity: The binding of dCA to Tat occurs with nanomolar affinity, as determined by fluorescence isothermal titration calorimetry.[4][6][11]

-

Specificity: dCA exhibits remarkable specificity for Tat. It does not interfere with the function of other proteins containing similar basic domains, such as the HIV Rev protein or the cellular protein HEXIM-1.[10]

-

Independence from CDK8 Inhibition: While the parent compound, Cortistatin A, is known to inhibit cyclin-dependent kinase 8 (CDK8), the anti-HIV activity of dCA is independent of this pathway.[4][10][12][13] Chemical derivatives of dCA have been synthesized that retain potent Tat inhibitory activity while lacking CDK8 inhibition, confirming the distinct mechanisms.[10][12]

Caption: Binding of dCA to the HIV Tat Protein.

Inhibition of Tat-Mediated Transcriptional Amplification

By binding to the basic domain of Tat, dCA effectively prevents Tat from interacting with the TAR RNA element.[6][10] This has a profound impact on the viral transcription cycle:

-

Disruption of the Tat-TAR Interaction: The formation of the Tat-dCA complex sterically hinders the binding of Tat to TAR, a critical initial step in transcriptional activation.[6][10]

-

Blockade of P-TEFb Recruitment: Consequently, the recruitment of P-TEFb to the HIV promoter is inhibited.[5] Without P-TEFb, RNAP II is not efficiently phosphorylated, leading to abortive transcription and a failure to produce full-length viral transcripts.

-

Breaking the Positive Feedback Loop: This blockade of transcriptional elongation effectively breaks the Tat-mediated positive feedback loop that is essential for robust viral production.[1][6]

Caption: Inhibition of Tat-Mediated Transcription by dCA.

Induction of a "Block-and-Lock" State of Deep Latency

The sustained inhibition of Tat-mediated transcription by dCA has long-term consequences for the provirus, leading to a state of deep latency that is highly refractory to reactivation.[3][14]

-

Reduction of Residual Transcription: dCA significantly reduces the low levels of residual viral transcription that persist even during ART.[1][9][15]

-

Epigenetic Silencing: Over time, the absence of Tat-driven transcription leads to epigenetic modifications at the HIV promoter, reinforcing the latent state.[2][6] This includes:

-

Decreased Histone Acetylation: A reduction in the acetylation of histones, particularly at nucleosome-1 (Nuc-1), which is a hallmark of transcriptionally repressed chromatin.[11]

-

Increased Deacetylated Histone Occupancy: An accumulation of deacetylated histones at the promoter, further compacting the chromatin structure and limiting the access of the transcriptional machinery.[11][16]

-

-

Resistance to Latency Reversing Agents (LRAs): Cells treated with dCA become resistant to reactivation by a variety of LRAs, including histone deacetylase (HDAC) inhibitors, protein kinase C (PKC) activators, and cytokines.[14][15] This suggests that dCA induces a more profound state of latency than that which occurs naturally.

Experimental Elucidation of the Mechanism

The understanding of dCA's mechanism of action is built upon a foundation of rigorous biochemical and cell-based experimentation.

Biochemical Assays

Biochemical assays are crucial for characterizing the direct interaction between a compound and its target.[17]

Protocol: Fluorescence Isothermal Titration Calorimetry (ITC)

-

Protein Preparation: Recombinant HIV-1 Tat protein is expressed and purified.

-

Sample Preparation: A solution of Tat is placed in the sample cell of the ITC instrument, and a solution of dCA is loaded into the injection syringe.

-

Titration: Small aliquots of the dCA solution are injected into the Tat solution at a constant temperature.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Table 1: Quantitative Binding Data for dCA and Tat

| Parameter | Value | Reference |

| Binding Affinity (Kd) | Nanomolar range | [4][6][16] |

| EC50 (Tat Inhibition) | ~1-2 nM | [4] |

Cell-Based Assays

Protocol: Tat-Dependent Reporter Assay

-

Cell Line: HeLa-CD4 cells containing an integrated LTR-luciferase reporter construct are used.

-

Treatment: Cells are treated with varying concentrations of dCA.

-

Tat Expression: Tat protein is introduced into the cells, either by transfection of a Tat-expressing plasmid or by adding recombinant Tat to the culture medium.

-

Incubation: The cells are incubated to allow for Tat-mediated activation of the LTR promoter.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value, the concentration of dCA that inhibits 50% of the Tat-mediated luciferase activity, is calculated.

Chromatin Immunoprecipitation (ChIP) Assays

Protocol: ChIP Assay for RNAP II Occupancy

-

Cell Treatment: Latently infected cells are treated with dCA or a vehicle control.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into small fragments by sonication.

-

Immunoprecipitation: An antibody specific for RNAP II is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of HIV promoter DNA associated with RNAP II is quantified by qPCR.

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Therapeutic Implications and Future Directions

The unique mechanism of action of dCA holds significant promise for the future of HIV therapy.

-

"Block-and-Lock" Strategy: dCA is a cornerstone of the "block-and-lock" approach, which aims to induce a state of deep latency that is so profound that the virus is effectively silenced and unable to rebound, even in the absence of ART.[6][7]

-

Reduction of the Latent Reservoir: By preventing the reactivation of latent proviruses and the replenishment of the reservoir, dCA, in combination with ART, could lead to a gradual decay of the latent reservoir over time.[18][19]

-

Neuroprotective Effects: The HIV Tat protein is also known to be neurotoxic.[4][8] By inhibiting Tat, dCA may also have therapeutic benefits in preventing or mitigating HIV-associated neurocognitive disorders (HAND).[8] dCA has been shown to cross the blood-brain barrier.[8][20]

-

Broad Applicability: dCA has demonstrated the ability to inhibit Tat from various HIV-1 clades, suggesting it could be a broadly effective therapeutic.[8][20]

Future research will focus on the clinical development of dCA and other Tat inhibitors, including the evaluation of their safety and efficacy in human trials. Additionally, ongoing studies are investigating the potential for the emergence of resistance to dCA and strategies to mitigate this risk.[19]

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Tat inhibitor this compound suppresses SIV replication and reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new player in HIV-therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Tat Inhibitor this compound Prevents HIV-1 Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vivo suppression of HIV rebound by this compound, a “block-and-lock” strategy for HIV-1 cure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits HIV-1 Tat mediated neuroinflammation and prevents potentiation of cocaine reward in Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Transcriptional and methylation outcomes of this compound use in HIV-1–infected CD4+ T cells | Life Science Alliance [life-science-alliance.org]

- 11. This compound | Benchchem [benchchem.com]

- 12. This compound Inhibits HIV-1 by Specifically Binding to the Unstructured Basic Region of Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Biochemical Assays | Evotec [evotec.com]

- 18. New drug holds out promise of long-term control or even cure of HIV | aidsmap [aidsmap.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

Didehydro-Cortistatin A: A Technical Guide to a Novel HIV-1 Tat Inhibitor for a "Block-and-Lock" Functional Cure

This guide provides an in-depth technical overview of Didehydro-Cortistatin A (dCA), a potent and specific inhibitor of the HIV-1 Tat protein. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel HIV-1 therapeutics, particularly those focused on a functional cure. This document delves into the molecular mechanism of dCA, its discovery and chemical biology, and provides detailed experimental protocols for its characterization.

Introduction: The Rationale for Targeting HIV-1 Tat

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. While antiretroviral therapy (ART) effectively suppresses viral replication, it does not eradicate the virus. A latent reservoir of integrated proviruses persists in long-lived cells, necessitating lifelong treatment and posing a barrier to a cure.[1] A key viral protein essential for robust viral gene expression and replication is the Trans-Activator of Transcription (Tat) .[2]

Tat dramatically enhances the efficiency of viral transcription by binding to an RNA stem-loop structure known as the trans-activation response element (TAR) , located at the 5' end of all nascent HIV-1 transcripts.[2][3] The Tat-TAR interaction recruits cellular factors, including the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to a significant increase in the production of full-length viral RNA.[2][4] This creates a powerful positive feedback loop that drives high levels of viral production.[2][5]

Given its critical and unique role in the viral life cycle, with no cellular homologs, the Tat-TAR axis represents a prime target for therapeutic intervention.[1][5] An effective Tat inhibitor could not only suppress active viral replication but also potentially enforce a state of deep latency, a concept central to the "block-and-lock" strategy for a functional HIV-1 cure.[1][6][7]

Discovery and Chemical Biology of this compound (dCA)

From Marine Sponge to Potent Antiviral

Cortistatin A, a natural steroidal alkaloid, was first isolated in 2006 from the marine sponge Corticium simplex.[8] It initially garnered attention for its anti-proliferative and anti-angiogenic properties.[8][9][10] Due to the scarcity of the natural product, synthetic routes were developed, leading to the creation of This compound (dCA) , an equipotent analog that can be produced in gram quantities.[5]

Subsequent research unexpectedly revealed dCA's potent anti-HIV activity, which was found to be independent of its previously known cellular target, cyclin-dependent kinase 8 (CDK8).[6][11] Instead, dCA was identified as a highly specific inhibitor of HIV-1 Tat.[1][6]

Chemical Synthesis and Structure-Activity Relationship

The synthesis of dCA and its analogs has been a subject of significant interest in the field of medicinal chemistry.[12][13] These efforts have not only made the compound more accessible for research but have also enabled structure-activity relationship (SAR) studies. These studies have been crucial in identifying the key chemical features of dCA responsible for its anti-Tat activity, distinguishing them from those required for CDK8 inhibition.[6] Specifically, the cycloheptene ring and the positioning of the isoquinoline nitrogen have been identified as critical for the interaction with Tat.[11]

Mechanism of Action: Disrupting the Tat-TAR Axis

dCA exerts its anti-HIV effect by directly binding to the HIV-1 Tat protein with nanomolar affinity, thereby inhibiting its function.[1][6]

Binding to the Basic Domain of Tat

The primary binding site of dCA on Tat is the unstructured basic region of the protein.[6][11] This domain is rich in arginine and lysine residues and is the same region responsible for binding to the TAR RNA.[2] By binding to this basic patch, dCA locks Tat into a specific conformation that is unable to effectively interact with TAR RNA.[6][11] This direct binding has been confirmed through various biochemical and cellular assays, including fluorescence isothermal titration calorimetry and pull-down assays using biotinylated dCA.[1]

Inhibition of Tat-Mediated Transcription

The binding of dCA to Tat's basic domain sterically hinders the Tat-TAR interaction, which is a prerequisite for the recruitment of P-TEFb and the subsequent enhancement of transcriptional elongation.[1] This leads to a potent and specific inhibition of Tat-mediated transcription from the integrated HIV-1 provirus, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (approximately 1-2 nM).[6] Importantly, dCA does not affect basal HIV transcription, highlighting its specificity for the Tat-dependent amplification pathway.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Frontiers | In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity [frontiersin.org]

- 5. This compound: a new player in HIV-therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mode of action of a new Tat HIV-1 inhibitor - Susana Valente [grantome.com]

- 8. Cortistatins - Wikipedia [en.wikipedia.org]

- 9. Discovery of potent and practical antiangiogenic agents inspired by cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianscientist.com [asianscientist.com]

- 11. This compound Inhibits HIV-1 by Specifically Binding to the Unstructured Basic Region of Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Cortistatin Challenge: A Technical Guide to the Semisynthesis of Didehydro-Cortistatin A from Prednisone

Abstract

Cortistatin A, a marine-derived steroidal alkaloid, and its analogues such as Didehydro-Cortistatin A (dCA), represent a class of molecules with profound biological activity, ranging from potent anti-angiogenic effects to unique anti-HIV-1 activity.[1][2] Their structural complexity, characterized by a rearranged 9(10,19)-abeo-androstane core and a hallmark oxabicycle, has made them a formidable challenge for chemical synthesis. This guide details the seminal and field-defining semisynthetic route to the Cortistatin core developed by the laboratory of Phil S. Baran, which ingeniously utilizes the inexpensive and readily available terrestrial steroid, prednisone.[3][4] We will dissect the strategic decisions, key chemical innovations, and step-by-step protocols that enabled the transformation of a common corticosteroid into a rare and medicinally vital natural product. The synthesis of the key intermediate, (+)-cortistatinone, will be covered in detail, followed by the late-stage functionalization to access this compound.

Introduction: The Strategic Imperative for a Semisynthesis

The allure of the cortistatins lies in their potent and selective biological profiles. Cortistatin A is a powerful inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation (IC₅₀ = 1.8 nM), suggesting significant potential in oncology by arresting tumor growth via anti-angiogenesis.[4][5] More recently, its analogue this compound (dCA) has been identified as a potent inhibitor of the HIV-1 Tat protein, effectively locking the virus in a state of persistent latency and preventing viral rebound.[1][2][6]

Despite this therapeutic promise, the natural supply from the Indonesian marine sponge Corticium simplex is minuscule, rendering isolation an unviable sourcing strategy for research or clinical development. Total synthesis from simple starting materials, while elegantly achieved by several groups, often involves lengthy and complex routes.[7][8]

The Baran group's approach, published in 2008, constituted a paradigm shift.[9][10] They recognized that prednisone, a widely produced and inexpensive steroid ($1.20/gram at the time), already contains approximately 70% of the required carbon skeleton and, crucially, the correct enantiopure stereochemistry.[3][4] The core challenge, therefore, shifted from assembling the entire framework from scratch to executing a series of strategic and unprecedented chemical transformations to refashion the prednisone skeleton into the unique Cortistatin architecture. This semisynthetic strategy offers a more practical and economical pathway to these vital compounds.

Retrosynthetic Analysis: Deconstructing the Cortistatin Core

The strategic brilliance of the synthesis is best understood by examining its retrosynthetic logic. The primary target is not Cortistatin A or dCA directly, but a pivotal late-stage intermediate: (+)-cortistatinone . This core structure contains the complete heptacyclic framework, allowing for divergent, late-stage installation of the isoquinoline side-chain and other modifications.

The retrosynthetic analysis, starting from this compound, is outlined below.

Caption: Retrosynthetic analysis of this compound back to Prednisone.

Key Strategic Disconnections:

-

Isoquinoline Side-Chain: The final isoquinoline moiety is appended via a Stille coupling reaction to the cortistatinone core, a robust and reliable transformation.[9] This allows for flexibility in synthesizing various analogues.

-

Oxabicycle Formation: The signature [O]bicyclo[2.2.2]octane ring system is formed via a mild SN' cyclization, a chemoselective closure that constitutes a critical ring-forming event.[3][11]

-

B-Ring Expansion: The most formidable challenge is the expansion of the steroid's six-membered B-ring into the seven-membered ring of the cortistatins. This is achieved through a novel fragmentation cascade of a bromocyclopropane intermediate.[3][5]

-

C19 Functionalization: The C19 methyl group of the steroid must be functionalized to participate in the ring expansion. This was accomplished through a newly invented, alcohol-directed geminal C-H bisoxidation (a selective dibromination reaction).[3][11]

The Forward Synthesis: From Prednisone to Cortistatinone

The forward synthesis is a masterclass in modern organic chemistry, featuring novel reactions and strategic functional group manipulations. It can be conceptually divided into three main stages.

Stage 1: Initial Processing of Prednisone and A-Ring Elaboration

The synthesis commences with readily available prednisone. The initial steps are designed to modify the D-ring side chain and install the necessary functionality on the A-ring.

-

Prednisone to Steroid Core (9): Prednisone is subjected to a two-step sequence: regioselective reduction of the C17 side-chain ketone, followed by periodate cleavage. This efficiently removes the dihydroxyacetone side chain and installs a ketone at C17, which is immediately protected as a ketal. This known steroid core is obtained in a high 92% overall yield after recrystallization.[4][9]

-

A-Ring Functionalization (9 → 12): A four-step sequence installs the requisite stereochemistry on the A-ring.[3][11]

-

An epoxidation is followed by reductive amination and formamide generation.

-

A critical Mukaiyama hydration of the trisubstituted olefin, followed by reaction with trimethyl orthoformate and solvolysis, generates the key orthoamide intermediate 12 in a one-pot operation. This sequence is highly stereoselective and crucial for setting up the correct configuration of the A-ring aminodiol.[3]

-

Caption: Workflow for Stage 1: A-Ring Elaboration.

Stage 2: The B-Ring Expansion Cascade

This stage contains the most innovative and challenging chemistry of the entire synthesis, transforming the conventional steroid framework into the rearranged cortistatin core.

-

Directed C-H Bisoxidation (12 → 19): To functionalize the unactivated C19 methyl group, a novel alcohol-directed dibromination was developed.[3] Treatment of the alcohol with PIDA and Br₂ in situ generates AcOBr, which selectively delivers two bromine atoms to the proximal C19 methyl group. The neighboring alcohol is then protected as a TMS ether to prevent undesired intramolecular etherification.[3][9]

-

Bromocyclopropane Formation (19 → 13): The dibromomethyl group is perfectly positioned for the next step. Treatment with a base (DBU) and lithium chloride generates an enolate at C9/C11, which undergoes an intramolecular SN2 reaction, displacing one of the bromines to form a bromocyclopropane ring with excellent diastereoselectivity.[3]

-

Fragmentation to Cycloheptanone (13 → 14): This is the key ring-expansion step. A carefully orchestrated radical fragmentation-recombination cascade was developed. This process isomerizes the bromocyclopropane 13 into the desired cycloheptyl α-bromoketone 14 in high yield, thus forming the seven-membered B-ring.[3][8]

-

Dienone Formation: Subsequent elimination of the α-bromide with lithium carbonate furnishes the cross-conjugated dienone, setting the stage for the final cyclization.[11]

Stage 3: Oxabicycle Formation and Completion of Cortistatinone

-

Final Cyclization (15 → 25): The synthesis culminates in the formation of the signature oxabicycle. A mild SN' cyclization is initiated, where the free hydroxyl group attacks the dienone system to chemoselectively close the final ring of the cortistatin skeleton.[3][11]

-

Deprotection to (+)-Cortistatinone (8): A final deprotection sequence involving mild acid (PPTS) to remove the ketal, followed by solvolysis of the A-ring acetates, delivers (+)-cortistatinone (8) .[4]

| Key Transformation | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| Initial Processing | Prednisone | 1. NaBH₄, CeCl₃ 2. NaIO₄, (CH₂OH)₂ | Steroid Core 9 | 92 (2 steps) | [4] |

| A-Ring Elaboration | Steroid Core 9 | Multi-step sequence | Orthoamide 12 | ~40 (4 steps) | [3] |

| C19 Dibromination | Orthoamide 12 | PIDA, Br₂ | Dibromo Intermediate 19 | Not isolated | [3] |

| Ring Expansion Cascade | Dibromo Intermediate 19 | 1. TMSCl 2. DBU, LiCl 3. SmI₂, TBCHD | α-Bromoketone 14 | ~48 (from 12 ) | [3][5] |

| Oxabicycle Formation | Dienone Intermediate | 1. MgBr₂·Et₂O | Oxabicycle Precursor 25 | Not specified | [3] |

| Final Deprotection | Oxabicycle Precursor 25 | PPTS, then K₂CO₃ | (+)-Cortistatinone 8 | 82 (2 steps) | [9] |

Synthesis of this compound (dCA)

With the core structure of (+)-cortistatinone in hand, the path to this compound is direct and efficient. The strategy involves appending the isoquinoline side-chain at the C17 position.

Detailed Protocol: Stille Coupling for Isoquinoline Installation

This protocol describes the final steps to convert the cortistatinone core into the target molecule.

-

Vinyl Iodide Formation:

-

To a solution of (+)-cortistatinone (8) in ethanol, add hydrazine (N₂H₄) and triethylamine (Et₃N). Heat the mixture to 50 °C to form the corresponding hydrazone in situ.

-

After cooling, add a solution of iodine (I₂) in tetrahydrofuran (THF) at room temperature. This effects a Barton-type vinyl iodide formation at the C17 position. Quench the reaction with aqueous sodium thiosulfate and extract the product.

-

-

Stille Cross-Coupling:

-

In a flame-dried flask under an inert atmosphere (Argon), dissolve the vinyl iodide intermediate in dimethyl sulfoxide (DMSO).

-

Add copper(I) chloride (CuCl), lithium chloride (LiCl), and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Add tributyl(isoquinolin-5-yl)stannane as the coupling partner.

-

Heat the reaction mixture. Monitor by TLC or LC-MS for consumption of the starting material.

-

Upon completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and wash with aqueous potassium fluoride (KF) to remove tin byproducts. Purify the crude product by column chromatography to yield this compound.

-

This late-stage installation is highly effective and has been used to generate a variety of simplified dCA analogues for biological testing.[12][13] The overall yield for the entire synthesis of Cortistatin A from prednisone is approximately 3%.[3][4]

Conclusion and Future Outlook

The semisynthesis of the cortistatin family from prednisone stands as a landmark achievement in chemical synthesis. It showcases how strategic thinking and the invention of novel chemical reactions can unlock access to complex and scarce natural products from abundant feedstocks. The key transformations—the directed C-H bisoxidation and the B-ring expansion cascade—are not merely steps in a sequence but are significant contributions to the toolkit of synthetic organic chemistry.[11]

This route provides a scalable and economical platform to produce this compound and other analogues. Access to these molecules is critical for advancing their development as next-generation therapeutics, particularly in the pursuit of an HIV functional cure.[2] The foundation laid by this synthesis will continue to enable deep exploration of the cortistatins' medicinal potential for years to come.

References

- 1. journals.asm.org [journals.asm.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of (+)-Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. This compound Inhibits HIV-1 by Specifically Binding to the Unstructured Basic Region of Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Total Synthesis of Cortistatin A by Nicolaou, Chen [organic-chemistry.org]

- 9. Synthesis of Cortistat... | Organic Chemistry [organicchemistry.eu]

- 10. Synthesis of (+)-cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

Didehydro-Cortistatin A: A Deep Dive into Structure-Activity Relationships for HIV-1 Latency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Didehydro-Cortistatin A (dCA), a synthetic analog of the marine-derived steroidal alkaloid Cortistatin A, has emerged as a potent and specific inhibitor of HIV-1 transcription. Its unique mechanism of action, centered on the direct binding to the viral transactivator protein Tat, has positioned it as a leading candidate for "block-and-lock" functional cure strategies for HIV-1. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dCA, detailing the critical molecular features that govern its anti-HIV activity. We will explore the synthesis of dCA and its analogs, dissect the key structural motifs responsible for target engagement and biological efficacy, and discuss the experimental methodologies used to elucidate these relationships. This document aims to serve as a technical resource for researchers engaged in the development of novel Tat inhibitors and the broader pursuit of an HIV-1 cure.

Introduction: The Promise of this compound in HIV-1 Eradication

Despite the success of antiretroviral therapy (ART), HIV-1 persists in latent reservoirs within infected individuals, necessitating lifelong treatment and preventing a definitive cure.[1] A key viral protein, Tat, is essential for the amplification of viral gene expression and the reactivation of latent proviruses.[2] this compound (dCA) represents a significant advancement in anti-HIV therapeutics by directly targeting this crucial viral process.[2]

Originally developed as a more synthetically accessible analog of the natural product Cortistatin A, dCA has demonstrated potent inhibition of Tat-mediated transcription at nanomolar concentrations.[3][4] Its mechanism involves binding to the basic domain of Tat, which in turn disrupts the critical interaction between Tat and the trans-activation response (TAR) element in the viral RNA.[5][6] This disruption effectively silences viral gene expression, leading to a state of profound and persistent latency that is resistant to reactivation.[1][5] Understanding the precise structural requirements for this activity is paramount for the design of next-generation Tat inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The Molecular Architecture of a Potent Tat Inhibitor

The intricate, three-dimensional structure of dCA is the foundation of its potent anti-HIV activity. The molecule is built upon a modified steroidal core, featuring a unique oxabicyclo[3.2.1]octene motif, and is further functionalized with a critical isoquinoline side chain at the C17 position.[5][7]

The Steroidal Core: A Rigid Scaffold for Precise Positioning

The complex steroidal framework of dCA is largely considered essential for its biological activity.[5] This rigid scaffold serves to orient the key functional groups in the correct spatial arrangement for optimal interaction with the Tat protein. While extensive modifications to the core have not been widely explored due to synthetic challenges, the existing data suggests that its overall conformation is crucial for maintaining the high-affinity binding required for potent Tat inhibition.[8][9]

The C17 Isoquinoline Side Chain: The Key to Tat Recognition

Structure-activity relationship studies have unequivocally identified the isoquinoline moiety at the C17 position as a critical determinant of dCA's anti-HIV activity.[5][10] This aromatic system is directly involved in the binding interaction with the Tat protein.

Key findings from SAR studies on the C17 side chain include:

-

The Nitrogen Atom's Position: The precise positioning of the nitrogen atom within the isoquinoline ring is crucial for the interaction with specific residues in Tat's basic domain.[6][11]

-

Aromatic System: Replacement of the isoquinoline group with other aromatic systems, such as different isoquinoline isomers (e.g., 6- or 7-isoquinoline) or indole moieties, has been a fruitful area of investigation to probe the electronic and steric requirements for binding.[5]

-

Substitution: Modifications to the substitution pattern on the isoquinoline ring can significantly impact potency, highlighting the sensitivity of the binding pocket to structural changes.[10]

The following diagram illustrates the core structure of dCA and highlights the key pharmacophoric elements.

References

- 1. The Tat Inhibitor this compound Prevents HIV-1 Reactivation from Latency. | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound: a new player in HIV-therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits HIV-1 by Specifically Binding to the Unstructured Basic Region of Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. life-science-alliance.org [life-science-alliance.org]

- 5. This compound | Benchchem [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Synthetic studies toward (+)-cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibits HIV-1 by Specifically Binding to the Unstructured Basic Region of Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Properties of Cortistatin A Analogs: A Technical Guide for Drug Development Professionals

Introduction

Discovered in 2006, Cortistatin A is a steroidal alkaloid isolated from the Indonesian marine sponge Corticium simplex.[1][2] It possesses a complex and unique abeo-9(10-19)-androstane-type steroidal core fused with an isoquinoline moiety, a structure that has captivated synthetic chemists and biologists alike.[1][3] Initial screenings revealed its remarkable biological profile, most notably its potent and highly selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs).[1]

The profound therapeutic potential of Cortistatin A is, however, hampered by its extreme scarcity from natural sources.[4][5] Furthermore, its structural complexity makes total synthesis a formidable challenge, often resulting in insufficient yields for extensive preclinical and clinical evaluation.[6] This supply challenge has been the primary impetus for the design and synthesis of simplified, more accessible analogs. The goal of this research is not merely to replicate the parent molecule but to dissect its structure-activity relationships (SAR), potentially enhancing potency, selectivity, and pharmacokinetic properties while reducing synthetic complexity.[6]

This guide provides an in-depth technical overview of the multifaceted biological activities of key Cortistatin A analogs. We will explore the causality behind their mechanisms of action in distinct therapeutic areas—from angiogenesis inhibition to HIV latency—and present the experimental frameworks used to validate these properties, offering researchers and drug development professionals a comprehensive resource for advancing these promising compounds.

Potent Anti-Angiogenic Activity: Targeting Endothelial Cell Proliferation

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis, making its inhibition a cornerstone of modern cancer therapy.[4][5] Cortistatin A was first identified for its exceptional ability to inhibit the proliferation of HUVECs, a primary model for studying angiogenesis, with a half-maximal inhibitory concentration (IC50) of just 1.8 nM.[3] This effect is highly selective; its potency against HUVECs is over 3,000 times greater than against various tumor cell lines or normal fibroblasts.[1]

Causality of Experimental Design: Simplified Analogs

The primary challenge with Cortistatin A is its limited availability. Therefore, the logical first step in its development as a drug lead was to identify the essential pharmacophore and create simplified, synthetically accessible analogs. This strategy aims to retain or even enhance the desired biological activity while allowing for a sustainable supply for further studies.[6] Research has focused on modifying the steroidal A-ring, leading to the development of pyrone- and pyridone-embedded analogs.[4]

Key Analogs and Structure-Activity Relationship (SAR)

Systematic modification of the A-ring has yielded crucial insights into the structural requirements for anti-angiogenic activity.

-

A-Ring Core: Replacing the natural A-ring with a pyridone structure proved more effective than a pyrone ring, suggesting the nitrogen atom plays a beneficial role in the molecule's interaction with its target.[6]

-

C-4 Substitution: The introduction of a polar substituent, such as a hydroxyl group, at the C-4 position was found to have a positive effect on potency.[6]

-

C-2 Substitution: Introducing a nonpolar methyl group at the C-2 position surprisingly increased bioactivity.[6]

This systematic optimization culminated in the synthesis of pyridone analog 19 , which bears a C-2 methyl group and a C-4 hydroxyl group. This analog demonstrated an IC50 of 0.001 µM against HUVECs, exceeding the potency of the natural product, while maintaining an exceptionally high selectivity index of 6,400 over KB3-1 cancer cells.[4][6][7] This demonstrates a successful outcome of the analog design strategy: creating a more potent and synthetically feasible drug candidate.

Data Presentation: Anti-Proliferative Activity of Cortistatin A Analogs

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (vs. HUVEC) | Reference |

| Cortistatin A (1) | HUVEC | 0.0018 | - | [1] |

| KB3-1 | >10 | >5500 | [6] | |

| Analog 3 | HUVEC | 0.0026 | - | [4] |

| KB3-1 | 8.2 | 3150 | [4] | |

| Pyridone Analog 19 | HUVEC | 0.001 | - | [4][6] |

| KB3-1 | 6.4 | 6400 | [4][6] |

Mechanism of Action

Intriguingly, the anti-angiogenic activity of Cortistatin A appears to be independent of the primary VEGF signaling pathway, which is the target of many existing anti-angiogenesis drugs.[4] This suggests a novel mechanism of action. Subsequent studies have indicated that Cortistatin A's cytostatic effects may arise from the inhibition of specific kinases with extended C-termini, such as Rho-associated coiled-coil containing protein kinases (ROCK I and ROCK II), which are involved in regulating cell shape and motility.[3]

Visualization: HUVEC Anti-Proliferation Workflow

Caption: Workflow for assessing the anti-proliferative activity of Cortistatin A analogs on HUVECs.

Experimental Protocol: HUVEC Proliferation Assay

This protocol is a self-validating system where the inclusion of a vehicle control and a positive control (e.g., a known cytotoxic agent) ensures the reliability of the assay.

-

Cell Maintenance: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium-2 (EGM-2) at 37°C and 5% CO2.

-

Seeding: Harvest cells using trypsin and seed them into a 96-well microplate at a density of 2,500-5,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of the Cortistatin A analog in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Ensure the final DMSO concentration in all wells is ≤0.1%.

-

Treatment: Replace the culture medium in the wells with the medium containing the diluted compounds. Include wells with vehicle control (medium with 0.1% DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add a viability reagent such as MTT or resazurin (AlamarBlue) to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

-

Analysis: Normalize the readings to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Novel Anti-HIV Activity: Inducing a State of "Deep Latency"

A major obstacle to curing HIV is the virus's ability to establish a latent reservoir in resting CD4+ T cells.[8] The viral protein Tat is essential for activating and amplifying the transcription of the integrated HIV provirus.[9] Molecules that can inhibit Tat function represent a compelling therapeutic strategy to enforce viral latency and prevent the virus from reactivating.

Key Analog: Didehydro-Cortistatin A (dCA)

Due to the scarcity of natural Cortistatin A, a scalable synthesis was developed to produce an equipotent analog, This compound (dCA) , from the inexpensive steroid prednisone.[10] While investigating its biological properties, researchers discovered that dCA is a potent inhibitor of HIV replication.[9]

Mechanism of Action: A "Block-and-Lock" Approach

The anti-HIV mechanism of dCA is elegant and highly specific.

-

Direct Tat Binding: dCA directly binds to the unstructured basic domain of the HIV Tat protein.[9][11] This is the same region Tat uses to bind to the Trans-Activation Response (TAR) element on the nascent viral RNA.

-

Inhibition of Transcriptional Elongation: By occupying this site, dCA blocks the Tat-TAR interaction, which is critical for recruiting the cellular machinery (P-TEFb) needed to amplify viral gene transcription.[9][12]

-

Induction of Deep Latency: This action effectively "blocks" viral transcription. Critically, this inhibition is persistent. Even after dCA is removed, the viral promoter can remain epigenetically repressed, "locking" the virus in a state of deep latency from which it is much less likely to reactivate.[8][13]

This "block-and-lock" mechanism is fundamentally different from current antiretroviral therapies (ART), which primarily inhibit new rounds of infection. dCA has the potential to suppress viral production from the stable latent reservoir, a key goal for achieving a functional HIV cure.[8][9]

Pillar of Trustworthiness: Target Specificity

An essential aspect of dCA's profile is the distinction between its anti-HIV and kinase-inhibiting activities. The structural features of dCA required for binding Tat (specifically, the cycloheptene ring and isoquinoline nitrogen position) are different from those required to inhibit CDK8.[11] Furthermore, knocking down CDK8 does not impact dCA's ability to suppress HIV transcription.[11][14] This confirms that the anti-HIV effect is mediated specifically through Tat inhibition and not off-target kinase effects.

Data Presentation: Anti-HIV Activity of dCA

| Parameter | Value | Note | Reference |

| EC50 | Subnanomolar to low nanomolar | In acutely and chronically infected cells | [8][9] |

| Therapeutic Index | > 8,000 | High margin of safety in vitro | [10] |

| Bioavailability | Orally bioavailable in mice | Plasma levels >50-fold above EC50 24h post-dose | [10] |

Visualization: dCA Inhibition of Tat-Mediated HIV Transcription

Caption: dCA blocks HIV transcription by binding to the Tat protein, preventing its interaction with TAR RNA.

Experimental Protocol: Tat-Dependent Reporter Assay

This protocol provides a direct, quantifiable measure of a compound's ability to inhibit Tat-specific transcriptional activity.

-

Cell Line: Use a cell line (e.g., HeLa or Jurkat T cells) stably transfected with a reporter construct where the expression of a reporter gene (e.g., Luciferase or GFP) is driven by the HIV-1 5' LTR promoter.

-

Transfection: Co-transfect the cells with a plasmid expressing the HIV-1 Tat protein.

-

Seeding and Treatment: Seed the transfected cells into a 96-well plate. Immediately after seeding, add serial dilutions of dCA or other test compounds.

-

Incubation: Incubate the cells for 24-48 hours.

-

Reporter Gene Assay:

-

For Luciferase: Lyse the cells and add a luciferase substrate. Measure luminescence using a luminometer.

-

For GFP: Measure fluorescence directly in the plate using a fluorometer or analyze cells via flow cytometry.

-

-

Data Analysis: Normalize the reporter signal to a control (e.g., a co-transfected plasmid with a constitutively expressed reporter) to account for non-specific effects on cell viability or transcription. Calculate the percent inhibition relative to the vehicle-treated control and determine the EC50.

Anti-Cancer Activity via Selective Kinase Inhibition

Beyond its anti-angiogenic effects, Cortistatin A has been identified as a highly selective and potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[2] These kinases are components of the transcriptional Mediator complex, which regulates the activity of RNA Polymerase II. Their dysregulation has been implicated in various cancers, particularly Acute Myeloid Leukemia (AML).[2]

Mechanism of Action in AML

Cortistatin A is one of the most selective kinase inhibitors ever identified, showing potent activity against CDK8/19 while sparing hundreds of other kinases.[2] In AML cells, CDK8 and CDK19 act as negative regulators of specific genes associated with "super-enhancers." By inhibiting these kinases, Cortistatin A causes a disproportionate up-regulation of these genes, which contributes to its powerful anti-leukemic activity.[2] This discovery positions CDK8/19 inhibition as a novel therapeutic strategy for AML.

Visualization: Cortistatin A Inhibition of the CDK8/Mediator Complex

Caption: Cortistatin A inhibits CDK8/19, relieving transcriptional repression of super-enhancer-driven genes.

Experimental Protocol: In Vitro CDK8 Kinase Assay

This biochemical assay provides a direct measurement of a compound's ability to inhibit the enzymatic activity of its target kinase.

-

Reagents: Obtain recombinant human CDK8/Cyclin C enzyme, a suitable peptide substrate (e.g., a fragment of STAT1), and ³²P-γ-ATP or ³³P-γ-ATP.

-

Reaction Setup: In a microplate, combine the CDK8/CycC enzyme, the test compound (Cortistatin A analog) at various concentrations, and the peptide substrate in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding radiolabeled ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Separation: Spot the reaction mixture onto a phosphocellulose filter paper or membrane. Wash the membrane extensively to remove unincorporated ATP, leaving only the radiolabeled (phosphorylated) peptide substrate bound.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC50 value.

Conclusion and Future Directions

The journey from the discovery of Cortistatin A to the development of potent, specialized analogs showcases the power of leveraging natural product scaffolds for modern drug discovery. Cortistatin A analogs have demonstrated remarkable and distinct biological activities across multiple therapeutic areas.

-

In Oncology, simplified pyridone analogs are potent and highly selective anti-angiogenic agents with a novel mechanism of action.[4] The parent compound, Cortistatin A, has also paved the way for a new therapeutic approach to AML through the selective inhibition of CDK8/19.[2]

-

In Virology, this compound (dCA) has emerged as a groundbreaking anti-HIV agent that operates via a unique "block-and-lock" mechanism, offering a new strategy to target the latent viral reservoir.[8][9]

Future research will undoubtedly focus on the continued optimization of these scaffolds. The clear distinction in SAR for Tat binding versus CDK8 inhibition allows for the rational design of next-generation analogs with even greater target specificity.[11] By fine-tuning their structures, it will be possible to create dedicated anti-HIV agents with no off-target kinase activity, or conversely, pure CDK8/19 inhibitors for cancer therapy. Continued exploration of their immunomodulatory and other biological properties will likely unveil further therapeutic applications for this extraordinary class of molecules.

References

- 1. Cortistatins A, B, C, and D, anti-angiogenic steroidal alkaloids, from the marine sponge Corticium simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortistatins - Wikipedia [en.wikipedia.org]

- 3. Synthetic studies toward (+)-cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianscientist.com [asianscientist.com]

- 6. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a new player in HIV-therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An analog of the natural steroidal alkaloid cortistatin A potently suppresses Tat-dependent HIV transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An analog of the natural steroidal alkaloid Cortistatin A potently suppresses Tat dependent HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. The Tat Inhibitor this compound Prevents HIV-1 Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional and methylation outcomes of this compound use in HIV-1–infected CD4+ T cells | Life Science Alliance [life-science-alliance.org]

Didehydro-Cortistatin A (dCA): A Paradigm Shift in HIV-1 Latency Induction via the "Block-and-Lock" Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of a latent reservoir of HIV-1-infected cells, primarily resting memory CD4+ T cells, remains the principal obstacle to a cure. While combination antiretroviral therapy (cART) effectively suppresses viral replication, it does not eradicate this reservoir, which can reactivate upon treatment interruption. This guide details the mechanism and therapeutic potential of Didehydro-Cortistatin A (dCA), a potent and specific inhibitor of the HIV-1 Tat protein. Unlike conventional latency-reversing agents, dCA operates via a novel "block-and-lock" mechanism. It actively suppresses residual viral transcription ("block") and subsequently induces a state of deep, persistent latency that is refractory to reactivation ("lock"). This is achieved by directly binding to the Tat protein, preventing the Tat-TAR interaction essential for transcriptional elongation, and promoting a repressive epigenetic landscape at the viral promoter. We will explore the molecular underpinnings of this mechanism, present key preclinical data from in vitro, ex vivo, and in vivo models, and provide detailed protocols for evaluating dCA's activity. This document serves as a comprehensive technical resource for professionals engaged in the development of curative HIV therapies.

The Unresolved Challenge of HIV-1 Latency

Despite the success of antiretroviral therapy (ART), which can reduce HIV-1 replication to undetectable levels, the virus persists in latently infected resting memory CD4+ T cells.[1][2] This latent reservoir is a long-lasting source of the virus that can re-emerge if ART is discontinued.[1] Even under suppressive therapy, low-level viral transcription may persist, and transient reactivation events, or "blips," can potentially replenish the latent reservoir.[3] The establishment of this reservoir occurs early in infection and is characterized by transcriptionally silent but replication-competent integrated proviruses.[4] Eradicating or controlling this reservoir is the central goal of HIV cure research.

The HIV-1 Tat Protein: An Ideal Therapeutic Target

The HIV-1 trans-activator of transcription (Tat) protein is a potent and essential viral regulatory protein, making it an attractive target for therapeutic intervention.[1][3]

-

Essential for Viral Replication: Tat is produced early in the viral life cycle and exponentially amplifies the transcription of the viral genome.[5][6] It functions by binding to an RNA hairpin structure known as the trans-activation response (TAR) element located at the 5' end of all nascent viral transcripts.[7][8] This binding event recruits the positive transcription elongation factor b (P-TEFb) complex, which then hyperphosphorylates RNA Polymerase II (RNAP II), dramatically increasing its processivity and leading to the synthesis of full-length viral mRNAs.[8][9]

-

Viral Specificity: Tat has no known cellular homologs, suggesting that its inhibition would have minimal off-target effects and a favorable safety profile.[1][3]

-

Role in Latency: Sub-optimal levels of Tat are associated with the establishment and maintenance of HIV latency.[3] Therefore, inhibiting its function could theoretically push the equilibrium towards a state of transcriptional silence.

Despite being a highly sought-after drug target for decades, no clinically approved Tat inhibitors are currently available.[1][6]

This compound (dCA): A Novel Class of Tat Inhibitor

This compound (dCA) is a semi-synthetic analog of Cortistatin A, a steroidal alkaloid isolated from the marine sponge Corticium simplex.[3][7] It has emerged as the most potent Tat inhibitor described to date, blocking HIV transcription at subnanomolar concentrations with no associated cell toxicity.[5][10]

dCA potently and selectively inhibits Tat-mediated transactivation of the HIV promoter by specifically binding to the arginine-rich, TAR-binding domain of the Tat protein.[1][6][11] This action is highly specific; dCA does not interfere with basal HIV transcription or the activation pathway mediated by NF-κB.[6] Furthermore, its anti-HIV activity is independent of its other known biological function as an inhibitor of the Mediator kinases CDK8 and CDK19.[11][12]

The "Block-and-Lock" Mechanism: Inducing Deep Latency

The therapeutic strategy proposed for dCA is termed "block-and-lock," which aims to drive residual viral transcription into a state of long-term, refractory latency.[7][13] This contrasts with the "shock and kill" strategy, which uses latency-reversing agents to reactivate the virus for immune-mediated clearance.

The "Block": Inhibiting the Tat-TAR Feedback Loop

The initial action of dCA is to "block" the Tat-mediated positive feedback loop. By binding to Tat's basic domain, dCA physically prevents Tat from engaging the TAR RNA element.[7][11] This disruption has a critical downstream consequence: the failure to recruit RNAP II to the HIV promoter, which effectively halts both the initiation and elongation of viral transcription.[1][2] This leads to a profound reduction in cell-associated HIV-1 RNA and viral protein production in both acutely and chronically infected cells.[1][6]

Figure 1: Mechanism of dCA-mediated transcriptional inhibition. dCA binds to the Tat protein, preventing its interaction with the TAR element on nascent viral RNA, thereby blocking the recruitment of essential elongation factors and repressing transcription.

The "Lock": Promoting Epigenetic Silencing

The most remarkable feature of dCA is its ability to induce a durable, "locked" state of latency. Long-term treatment with dCA establishes a state of transcriptional repression that persists even after the drug is removed.[2][6] This suggests that dCA promotes stable epigenetic modifications at the HIV promoter.[2][3]

Mechanistic studies have shown that dCA treatment leads to a less permissive chromatin environment at the HIV Long Terminal Repeat (LTR).[14] Specifically, it mediates epigenetic silencing by increasing nucleosome occupancy and histone density at Nucleosome-1 (Nuc-1), a critical region located just downstream of the transcription start site.[13][14][15][16] This repositioning of Nuc-1 physically obstructs the promoter, restricting RNAP II recruitment and preventing transcription reactivation, even in the presence of potent latency-reversing agents (LRAs).[4][13][14]

Figure 2: The "Block-and-Lock" conceptual model. dCA blocks residual transcription, leading to a state of deep latency that is epigenetically "locked," thereby preventing viral rebound upon treatment interruption.

Summary of Preclinical Evidence

The efficacy of the "block-and-lock" strategy has been validated across a range of preclinical models.

| Model System | Key Findings | References |

| In Vitro Cell Lines (HeLa-CD4, J-Lat, OM-10.1) | Reduces viral mRNA and p24 production to undetectable levels.[5][6] Establishes a state of latency refractory to reactivation by various LRAs (prostratin, SAHA, TNF-α).[1][14] The repressed state is maintained even after dCA withdrawal, indicating a lasting epigenetic effect.[2][6] | [1],[5],[2],[14],[6] |

| Ex Vivo Primary Cells (CD4+ T cells from ART-suppressed individuals) | When added to ART, dCA accelerates the suppression of viral RNA production.[4][13][14] Potently inhibits viral reactivation upon stimulation with anti-CD3/CD28 or prostratin (average 92.3% inhibition).[1][6] Prevents viral rebound for extended periods after all treatment is interrupted.[13][14] | [1],[13],[14],[4],[6] |

| In Vivo Humanized Mice (BLT model) | Administration of dCA to ART-suppressed mice leads to a systemic reduction of viral mRNA in tissues.[13][14][15] Significantly delays the time to viral rebound after treatment interruption.[4][13][15] Drastically reduces the peak and set-point of rebound viremia compared to controls.[4][14][17] | [13],[14],[4],[15],[17] |

Methodologies & Experimental Protocols

The following protocols provide a framework for assessing the activity of dCA. These are foundational assays that have been used to establish its mechanism of action.

Protocol 1: Ex Vivo Assay for Inhibition of Viral Reactivation

This protocol assesses dCA's ability to prevent viral rebound from latently infected primary cells isolated from ART-suppressed individuals.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of ART-suppressed, HIV-infected donors. Purify CD4+ T cells using negative selection magnetic beads.

-

Cell Expansion & Treatment: Expand the purified CD4+ T cells using PHA, IL-2, and irradiated feeder PBMCs.[14] Culture the expanded cells in the presence of a standard ART cocktail (e.g., tenofovir, emtricitabine, raltegravir) with or without dCA (e.g., 50 nM).[14][18] Maintain cultures for an extended period (e.g., 35 days), refreshing media and drugs every 3-4 days.

-

Latency Reversal Stimulation: After the treatment period, wash cells thoroughly to remove drugs. Resuspend cells in fresh media and stimulate with a potent latency-reversing agent, such as anti-CD3/CD28 antibodies or prostratin (e.g., 1 µM).[1][6]

-

Quantify Viral Rebound: Collect supernatant at regular intervals (e.g., every 3-4 days) post-stimulation. Quantify the amount of viral RNA using a validated RT-qPCR assay or measure HIV-1 p24 antigen levels by ELISA.[6][14]

-

Analysis: Compare the levels of viral rebound in the dCA-treated group versus the ART-only control group. The expected outcome is a significant reduction or complete block of viral rebound in the dCA-treated cells.[1][14]

Figure 3: Experimental workflow for assessing dCA's effect on viral rebound in primary CD4+ T cells from HIV-infected individuals.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for RNAP II Occupancy

This assay directly measures the impact of dCA on the recruitment of RNA Polymerase II to the HIV promoter, providing mechanistic insight into transcriptional repression.

-

Cell Culture & Treatment: Use a chronically infected cell line model of latency (e.g., HeLa-CD4 or OM-10.1). Treat cells with dCA (e.g., 100 nM) or a vehicle control (DMSO) for an extended period until latency is established (as confirmed by p24 ELISA).[6]

-

Cross-linking: Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. This cross-links proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with protein A/G agarose beads. Incubate the cleared lysate overnight at 4°C with an antibody specific for RNAP II (or a negative control IgG).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight in the presence of high salt.

-

DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a column-based kit.

-

qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific regions of the HIV-1 LTR and genome, such as Nuc-0 (promoter), Nuc-1 (downstream of start site), and a region within a viral gene like Vpr (elongation).[6]

-

Data Analysis: Normalize the amount of immunoprecipitated DNA to the input DNA. The expected result is a significant reduction in RNAP II occupancy at the promoter and within the gene body in dCA-treated cells compared to controls.[1][6]

Future Directions and Therapeutic Potential

The "block-and-lock" strategy, pioneered by the study of dCA, represents a promising alternative or complementary approach to "shock and kill" for achieving a functional HIV cure.[7][13] By enforcing a deep and durable state of latency, Tat inhibitors could prevent viral rebound during treatment interruptions, effectively stabilizing the latent reservoir.[2]

Key areas for future research include:

-

Clinical Development: Advancing dCA or functionally similar analogs into human clinical trials to assess safety and efficacy.

-

Combination Therapies: Investigating the synergistic potential of combining dCA with long-acting ART formulations to further reduce the burden of therapy and prevent reservoir replenishment.

-

Resistance: Characterizing potential pathways of resistance to dCA, although initial studies suggest that resistance mutations may impair viral fitness.[19]

-

SIV Models: Further evaluating dCA in SIV-infected rhesus macaque models, which are a crucial step in preclinical evaluation, given that dCA has already shown potent activity against SIV Tat.[7]

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound: a new player in HIV-therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. The Tat Inhibitor this compound Prevents HIV-1 Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Tat inhibitor this compound suppresses SIV replication and reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction between HIV-1 Tat and DNA-PKcs modulates HIV transcription and class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Intracellular HIV-1 Tat regulator induces epigenetic changes in the DNA methylation landscape [frontiersin.org]

- 10. Targeting HIV Transcription: The Quest for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional and methylation outcomes of this compound use in HIV-1–infected CD4+ T cells | Life Science Alliance [life-science-alliance.org]

- 12. journals.asm.org [journals.asm.org]

- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 14. In vivo suppression of HIV rebound by this compound, a “block-and-lock” strategy for HIV-1 cure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Suppression of HIV Rebound by this compound, a "Block-and-Lock" Strategy for HIV-1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Transcriptional and methylation outcomes of this compound use in HIV-1–infected CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Loss of In Vivo Replication Fitness of HIV-1 Variants Resistant to the Tat Inhibitor, dCA - PMC [pmc.ncbi.nlm.nih.gov]

The "Block-and-Lock" Mechanism of Didehydro-Cortistatin A: A Deep Dive into a Functional Cure Strategy for HIV-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The persistence of latent HIV-1 reservoirs in individuals on antiretroviral therapy (ART) remains the primary obstacle to a cure. A promising strategy, termed "block-and-lock," aims to induce a state of deep and durable latency, rendering the provirus transcriptionally inert and unable to rebound upon treatment interruption.[1][2] At the forefront of this approach is Didehydro-Cortistatin A (dCA), a potent and specific inhibitor of the HIV-1 Tat protein.[3][4] This guide provides a comprehensive technical overview of the "block-and-lock" mechanism of dCA, from its molecular interactions to its effects on viral transcription and latency. We will delve into the experimental evidence that underpins this strategy, offering insights into the methodologies used to validate its efficacy and the potential for its clinical translation.

The Challenge of HIV-1 Latency and the Role of Tat

Despite the success of ART in suppressing viral replication, a reservoir of latently infected cells, primarily resting memory CD4+ T cells, persists.[1][5] These cells harbor integrated HIV-1 provirus that is transcriptionally silent, making them invisible to the immune system and unaffected by current ART regimens.[6] Upon treatment interruption, these latent proviruses can be reactivated, leading to a rapid rebound of viremia.[2][7]

A key player in the switch from latency to active viral production is the HIV-1 trans-activator of transcription (Tat) protein.[3][8] Tat is an early viral protein that dramatically amplifies HIV-1 transcription by binding to the Trans-Activation Response (TAR) element, an RNA hairpin structure located at the 5' end of all viral transcripts.[8][9] The Tat-TAR interaction recruits the positive transcription elongation factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II (RNAPII), promoting efficient transcriptional elongation.[8][10] This creates a powerful positive feedback loop, and its inhibition is a key therapeutic goal.[2][7]

This compound (dCA): A Potent Tat Inhibitor

This compound (dCA) is a synthetic analog of Cortistatin A, a natural steroidal alkaloid isolated from a marine sponge.[5][11] dCA has emerged as a highly potent and specific inhibitor of HIV-1 Tat, with an IC50 in the low nanomolar range.[12] Its mechanism of action is central to the "block-and-lock" strategy.

The "Block": Direct Inhibition of the Tat-TAR Interaction

The primary mechanism by which dCA inhibits HIV-1 transcription is by directly binding to the HIV-1 Tat protein.[13] Specifically, dCA interacts with the unstructured basic region of Tat, the same domain responsible for binding to the TAR RNA element.[11][13][14] This binding event physically obstructs the interaction between Tat and TAR, effectively "blocking" the initiation of the transcriptional amplification loop.[2][7]

Molecular docking and structure-activity relationship studies have revealed the critical features of dCA responsible for this high-affinity binding, including its cycloheptene ring and the positioning of the isoquinoline nitrogen.[12][13] This specific interaction prevents the recruitment of P-TEFb to the viral promoter, leading to a halt in transcriptional elongation and a significant reduction in viral mRNA production.[11][15]

The "Lock": Induction of Deep Latency through Epigenetic Silencing

The long-term effect of dCA treatment extends beyond simple transcriptional inhibition. Continuous suppression of Tat activity initiates a cascade of epigenetic modifications at the HIV-1 promoter, effectively "locking" the provirus in a deeply latent state.[1][7][16]

This epigenetic silencing is characterized by:

-

Increased Nucleosomal Occupancy: dCA treatment promotes the stabilization of Nucleosome-1 (Nuc-1), a repressive nucleosome positioned near the transcription start site.[16][17] This increased occupancy physically restricts the access of RNA Polymerase II and other transcription factors to the viral promoter.[16][17]

-

Histone Deacetylation: A decrease in histone acetylation levels at the HIV promoter is observed, a hallmark of transcriptionally silent chromatin.[7]

-

Chromatin Remodeling: dCA treatment leads to the increased recruitment of the inhibitory SWI/SNF chromatin remodeling complex, BAF, and a decrease in the activating PBAF complex.[7]

These epigenetic changes create a repressive chromatin environment that is refractory to reactivation by various latency-reversing agents (LRAs).[7][8] Even after the removal of dCA, the provirus remains in this locked state, significantly delaying or even preventing viral rebound.[3][8]

Experimental Validation of the "Block-and-Lock" Mechanism

The efficacy of dCA's "block-and-lock" mechanism has been demonstrated in a variety of in vitro and in vivo models.

In Vitro Studies in Cellular Models of HIV Latency

Studies using chronically infected cell lines and primary CD4+ T cells from aviremic individuals have shown that dCA, especially in combination with ART, accelerates the suppression of residual HIV-1 transcription.[16][18] Furthermore, dCA-treated cells are significantly less susceptible to reactivation by a broad range of LRAs.[7][8]

| Model System | Key Findings | Reference |

| Chronically Infected Cell Lines (HeLa-CD4, OM-10.1, J-Lat) | Reduced residual HIV transcription, decreased RNAPII recruitment to the HIV promoter, and resistance to reactivation by LRAs. | [2][7] |

| Primary CD4+ T cells from aviremic individuals | Accelerated suppression of viral mRNA and potent inhibition of viral rebound after stimulation. | [5][16] |

In Vivo Efficacy in Humanized Mouse Models

The therapeutic potential of dCA has been further validated in the bone marrow-liver-thymus (BLT) humanized mouse model of HIV latency.[16][17] In these studies, the addition of dCA to a standard ART regimen resulted in:

-

A significant reduction in viral mRNA in various tissues.[16][17]

-

A significant delay in viral rebound after treatment interruption.[16][18][19]

-

A lower viral load set-point upon rebound.[7]

These in vivo results provide strong proof-of-concept for the "block-and-lock" strategy as a viable approach for a functional HIV cure.[16][17]

Key Experimental Protocols

The following are representative protocols for key experiments used to characterize the "block-and-lock" mechanism of dCA.

Tat-TAR Interaction Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay directly assesses the ability of dCA to inhibit the binding of Tat to TAR RNA.

Methodology:

-

Probe Preparation: Synthesize and radiolabel a short RNA oligonucleotide corresponding to the TAR hairpin.

-

Binding Reaction: Incubate recombinant Tat protein with the radiolabeled TAR probe in a binding buffer in the presence and absence of varying concentrations of dCA.

-

Electrophoresis: Separate the protein-RNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography. A decrease in the intensity of the shifted band (Tat-TAR complex) in the presence of dCA indicates inhibition.

HIV Latency Reactivation Assay in Primary CD4+ T Cells

This assay evaluates the ability of dCA to prevent viral rebound from latently infected primary cells.

Methodology:

-

Cell Isolation and Infection: Isolate CD4+ T cells from healthy donors and establish a model of HIV latency.[6][20][21][22][23]

-

dCA Treatment: Treat a subset of the latently infected cells with dCA in combination with ART for an extended period.

-

Washout and Reactivation: Remove the drugs and stimulate the cells with a latency-reversing agent (e.g., prostratin or anti-CD3/CD28 antibodies).

-

Quantification of Viral Production: Measure the levels of HIV-1 p24 antigen in the culture supernatant by ELISA at various time points post-stimulation. A significant reduction in p24 levels in the dCA-treated group compared to the control group demonstrates the "lock" effect.

Future Directions and Therapeutic Implications

The "block-and-lock" strategy, exemplified by the action of dCA, represents a paradigm shift in HIV cure research, moving from "shock and kill" to "deep freeze."[1][2] While dCA has shown remarkable promise, several questions remain to be addressed:

-

Long-term durability: What is the duration of the "lock" in vivo, and is it truly permanent?

-

Viral escape: Could resistance mutations arise in Tat or the LTR that overcome the effects of dCA?[14]

-

Combination therapy: Can dCA be combined with other latency-promoting agents to achieve a more profound and irreversible state of latency?